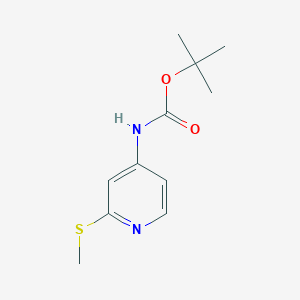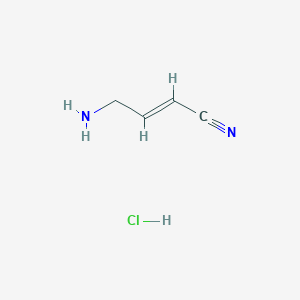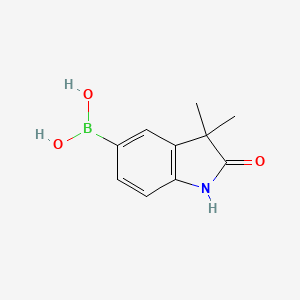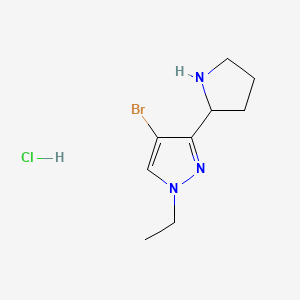![molecular formula C9H14ClNO3 B13453058 3'-Oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid hydrochloride CAS No. 2913268-70-7](/img/structure/B13453058.png)
3'-Oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Oxaspiro[azetidine-3,2’-bicyclo[221]heptane]-1’-carboxylic acid hydrochloride is a complex organic compound featuring a spirocyclic structure This compound is characterized by its unique bicyclic framework, which includes an azetidine ring fused to a bicyclo[221]heptane system The presence of a carboxylic acid group and a hydrochloride salt further adds to its chemical complexity
Vorbereitungsmethoden
The synthesis of 3’-Oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the formation of the azetidine ring followed by the construction of the bicyclo[2.2.1]heptane system. The reaction conditions typically involve the use of catalysts and specific reagents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity. For example, the use of gold catalysts in the presence of specific oxidizing agents has been reported to be effective in synthesizing similar spirocyclic compounds .
Analyse Chemischer Reaktionen
3’-Oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of ketones or carboxylic acids, while reduction reactions can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, its spirocyclic structure makes it an interesting candidate for studying ring strain and reactivity in organic chemistry . The compound’s potential as a catalyst in various chemical reactions is also being explored .
Wirkmechanismus
The mechanism of action of 3’-Oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3’-Oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid hydrochloride stands out due to its unique spirocyclic structure. Similar compounds include spiro[azetidine-2,2’-bicyclo[2.2.1]heptane] and other spirocyclic azetidines. These compounds share some structural similarities but differ in their specific functional groups and overall reactivity. The unique combination of the azetidine ring and the bicyclo[2.2.1]heptane system in 3’-Oxaspiro[azetidine-3,2’-bicyclo[2.2.1]heptane]-1’-carboxylic acid hydrochloride contributes to its distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
2913268-70-7 |
|---|---|
Molekularformel |
C9H14ClNO3 |
Molekulargewicht |
219.66 g/mol |
IUPAC-Name |
spiro[2-oxabicyclo[2.2.1]heptane-3,3'-azetidine]-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H13NO3.ClH/c11-7(12)8-2-1-6(3-8)13-9(8)4-10-5-9;/h6,10H,1-5H2,(H,11,12);1H |
InChI-Schlüssel |
FLOQNDFVAKHTFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC1OC23CNC3)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13453003.png)

![{5-Oxaspiro[3.4]octan-2-yl}methanol](/img/structure/B13453014.png)

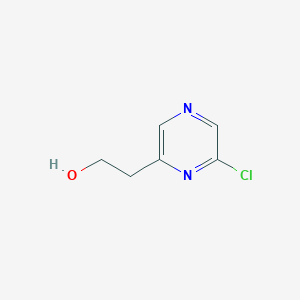
![3-Thia-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13453024.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid](/img/structure/B13453036.png)

